molecular formula C11H13NO2 B13848418 4-(2-Methoxyethoxy)-2-methylbenzonitrile

4-(2-Methoxyethoxy)-2-methylbenzonitrile

Cat. No.: B13848418
M. Wt: 191.23 g/mol
InChI Key: QEPRETJRCLDHST-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-methylbenzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a 2-methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the purity and efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may be explored for their biological activities, including antimicrobial and antioxidant properties.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine: Shares a similar methoxyethoxy group but differs in the core structure.

    Tris(2-methoxyethoxy)vinylsilane: Contains multiple methoxyethoxy groups and a vinylsilane core.

Uniqueness

4-(2-Methoxyethoxy)-2-methylbenzonitrile is unique due to its specific combination of functional groups and the benzonitrile core

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-2-methylbenzonitrile

InChI

InChI=1S/C11H13NO2/c1-9-7-11(14-6-5-13-2)4-3-10(9)8-12/h3-4,7H,5-6H2,1-2H3

InChI Key

QEPRETJRCLDHST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)C#N

Origin of Product

United States

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